molecular formula C10H19NO2S B7596011 1-(Cyclopentylmethylsulfonyl)pyrrolidine

1-(Cyclopentylmethylsulfonyl)pyrrolidine

Cat. No.: B7596011
M. Wt: 217.33 g/mol
InChI Key: WPZCLTLSAXBBGC-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethylsulfonyl)pyrrolidine (IUPAC: 1-[(2-cyclopentylethyl)sulfonyl]pyrrolidine) is a pyrrolidine derivative characterized by a sulfonyl group (-SO₂-) attached to a cyclopentylethyl chain. Its molecular formula is C₁₁H₂₁NO₂S, with a molecular weight of 239.34 g/mol . The sulfonyl group imparts strong electron-withdrawing properties, while the cyclopentyl moiety contributes steric bulk.

Properties

IUPAC Name

1-(cyclopentylmethylsulfonyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c12-14(13,11-7-3-4-8-11)9-10-5-1-2-6-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCLTLSAXBBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural analogs of 1-(cyclopentylmethylsulfonyl)pyrrolidine, highlighting substituent diversity and functional group impacts:

Compound Name Substituent Type Key Properties/Applications Reference
1-(Cyclopentylmethylsulfonyl)pyrrolidine Sulfonyl, cyclopentyl High steric bulk, electron-withdrawing
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Acyl, unsaturated alkyl Evaluated via read-across for safety
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy) Cyclohexyl-phenyl Psychoactive (phencyclidine analog)
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine Sulfonyl, phenyl-methyl Synthetic route optimization focus
Prolintane (1-(1-Phenylmethyl)butyl-pyrrolidine) Benzyl-alkyl Central nervous system stimulant
1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol Thiadiazole, hydroxyl Antimicrobial, pharmacological activity
Key Observations:
  • Sulfonyl vs. Acyl Groups: The sulfonyl group in the target compound enhances stability and polarity compared to the acyl group in (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine. Sulfonyl derivatives are less prone to hydrolysis, making them more suitable for applications requiring prolonged shelf life .
  • Cyclopentyl vs. Cyclohexyl/Aromatic Substituents : Cyclopentyl substituents (as in the target compound) exhibit lower steric hindrance than cyclohexyl-phenyl groups in PCPy , but higher rigidity compared to benzyl-alkyl chains in Prolintane .
  • Heterocyclic Modifications : Thiadiazole-substituted pyrrolidines (e.g., ) demonstrate enhanced pharmacological activity due to hydrogen-bonding interactions, whereas the target compound’s sulfonyl group may favor interactions with charged biological targets .

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